Cas no 111917-59-0 (Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI))

Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI)
- AdenanthinA
- Adenanthin
- (1α,3β,5β,7β,8α,9β,10α,11β)-3-Hydroxy-6,15-dioxokaur-16-ene-1,7,1 1-triyl triacetate
- [ "" ]
- Actinodephnine Acuminatin Acuminatoside Adenanthin
- (1S,3S,4aR,6R,6aR,9S,11S,11aS,11bS)-3-hydroxy-4,4,11b-trimethyl-8-methylene-5,7-dioxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-1,6,11-triyl triacetate
- Adenanthin-A
- CHEMBL513653
- Adenanthin A
- 111917-59-0
- FS-10145
- CS-0023382
- (1,3,7,11)-1,7,11-Tris(acetyloxy)-3-hydroxykaur-16-ene-6,15-dione
- AKOS032962103
- HY-N2819
- [(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
- ((1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo(11.2.1.01,10.04,9)hexadecanyl) acetate
- (1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-BIS(ACETYLOXY)-6-HYDROXY-5,5,9-TRIMETHYL-14-METHYLIDENE-3,15-DIOXOTETRACYCLO[11.2.1.0(1),(1)?.0?,?]HEXADECAN-11-YL ACETATE
- 85873-93-4
- (1S,4R,6S,8R,9S,10S,11R,13R,16R)-8,11-Bis(acetyloxy)-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxotetracyclo(11.2.1.0,.0,)hexadecan-16-yl acetic acid
- (1S,4R,6S,8R,9S,10S,11R,13R,16R)-8,11-Bis(acetyloxy)-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxotetracyclo[11.2.1.0,.0,]hexadecan-16-yl acetic acid
-
- MDL: MFCD20260622
- Inchi: InChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19)
- InChI Key: LEAKQIXYSHIHCW-UHFFFAOYSA-N
- SMILES: CNC1CN=C(C2=CC=CN2)C2=CC(=CC=C2N=1)Cl
Computed Properties
- Exact Mass: 490.22000
- Monoisotopic Mass: 490.22028266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 35
- Rotatable Bond Count: 6
- Complexity: 1030
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 133Ų
- XLogP3: 1.8
Experimental Properties
- Color/Form: Powder
- Density: 1.3±0.1 g/cm3
- Boiling Point: 593.4±50.0 °C at 760 mmHg
- Flash Point: 192.6±23.6 °C
- PSA: 133.27000
- LogP: 1.92900
- Vapor Pressure: 0.0±3.8 mmHg at 25°C
Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D511938-10mg |
Adenanthin |
111917-59-0 | 98% | 10mg |
$1365 | 2024-05-24 | |
eNovation Chemicals LLC | D511938-5mg |
Adenanthin |
111917-59-0 | 98% | 5mg |
$735 | 2025-02-27 | |
eNovation Chemicals LLC | D511938-10mg |
Adenanthin |
111917-59-0 | 98% | 10mg |
$1365 | 2025-02-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A35820-5mg |
(1α,3β,5β,7β,8α,9β,10α,11β)-3-Hydroxy-6,15-dioxokaur-16-ene-1,7,1 1-triyl triacetate |
111917-59-0 | ,HPLC≥98% | 5mg |
¥6720.0 | 2023-09-09 | |
ChemFaces | CFN99215-5mg |
Adenanthin |
111917-59-0 | >=98% | 5mg |
$498 | 2021-07-22 | |
ChemFaces | CFN99215-5mg |
Adenanthin |
111917-59-0 | >=98% | 5mg |
$498 | 2023-09-19 | |
A2B Chem LLC | AE17459-5mg |
Adenanthin |
111917-59-0 | 98.5% | 5mg |
$844.00 | 2024-04-20 | |
eNovation Chemicals LLC | D511938-5mg |
Adenanthin |
111917-59-0 | 98% | 5mg |
$735 | 2024-05-24 | |
A2B Chem LLC | AE17459-1mg |
Adenanthin |
111917-59-0 | >98% | 1mg |
$837.00 | 2024-04-20 | |
eNovation Chemicals LLC | D511938-10mg |
Adenanthin |
111917-59-0 | 98% | 10mg |
$1365 | 2025-02-27 |
Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) Related Literature
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
Additional information on Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI)
Comprehensive Overview of Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) (CAS No. 111917-59-0)
Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) is a complex organic compound with the CAS number 111917-59-0. This compound belongs to the class of diterpenoids and is characterized by its intricate molecular structure and unique biological activities. Diterpenoids are a diverse group of natural products derived from the cyclization of geranylgeranyl diphosphate (GGDP), and they play significant roles in various biological processes.
The molecular formula of Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) is C28H42O8. The compound features a kaurane skeleton with multiple functional groups including hydroxyl and acetyloxy moieties. These functional groups contribute to its diverse biological activities and potential applications in pharmaceutical and medicinal chemistry.
Recent research has highlighted the pharmacological properties of Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI). Studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Natural Products demonstrated that Kaur-16-ene derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that the compound may have therapeutic potential in treating inflammatory diseases.
In addition to its anti-inflammatory properties, Kaur-16-ene-6,15-dione, 1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b, ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄(9CI) has been investigated for its anti-cancer effects. Research conducted at the National Cancer Institute found that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. These findings indicate that Kaur-16-ene derivatives may serve as promising lead compounds for the development of novel anti-cancer drugs.
The synthesis of Kaur-16-ene derivatives has also been an area of active research. A recent study published in the Tetrahedron Letters described an efficient synthetic route to prepare Kaur- -ene derivatives using a combination of palladium-catalyzed cross-coupling reactions and selective oxidation steps. This synthetic approach not only improves the yield and purity of the final product but also allows for the facile modification of functional groups to explore structure-activity relationships.
Beyond its therapeutic applications, Kaur- -ene derivatives have been explored for their agricultural uses. A study published in the Pest Management Science reported that certain Kaurane-type diterpenoids exhibit potent insecticidal activity against a range of agricultural pests. This property makes them valuable candidates for developing environmentally friendly pesticides.
In conclusion, Kaur- -ene derivatives, particularly Kaur- -ene-6 -dione , , , , , , , , , , , , , , , , , , -tris(acetyloxy)-3-hydroxy-, ( b b b b)- (9CI), represent a class of compounds with significant potential in various fields including pharmaceuticals and agriculture. Ongoing research continues to uncover new applications and mechanisms of action for these compounds, further highlighting their importance in modern chemistry and biology.
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